molecular formula C6H7N3 B2606658 1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine CAS No. 1215991-64-2

1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine

Cat. No.: B2606658
CAS No.: 1215991-64-2
M. Wt: 121.143
InChI Key: DZGQREXEJBZWOH-UHFFFAOYSA-N
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Description

1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a propynyl group at the 1-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired pyrazole derivative.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(Prop-2-YN-1-YL)-1H-pyrazol-4-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in the synthesis of complex heterocyclic structures and in applications requiring precise molecular interactions.

Properties

IUPAC Name

1-prop-2-ynylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGQREXEJBZWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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